molecular formula C11H8FNO2 B6214194 methyl 8-fluoroquinoline-5-carboxylate CAS No. 2751611-18-2

methyl 8-fluoroquinoline-5-carboxylate

Cat. No. B6214194
CAS RN: 2751611-18-2
M. Wt: 205.2
InChI Key:
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Description

Methyl 8-fluoroquinoline-5-carboxylate, or 8-FQC, is an organic compound that has seen a surge in popularity in recent years due to its wide range of applications in scientific research. 8-FQC is a synthetic derivative of quinoline, a naturally occurring aromatic hydrocarbon. It is a colorless solid with a melting point of 97-99 °C and a boiling point of 213-214 °C. 8-FQC is soluble in water and polar organic solvents, making it a highly versatile compound.

Mechanism of Action

The mechanism of action of 8-FQC is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of quinoline derivatives. It has been proposed that 8-FQC binds to the active sites of these enzymes, preventing them from catalyzing the reactions necessary for the metabolism of quinoline derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-FQC are not well understood. However, it has been suggested that 8-FQC may have anti-inflammatory and antifungal properties. Additionally, 8-FQC has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of 8-FQC for lab experiments is its versatility. 8-FQC is soluble in both water and polar organic solvents, making it an ideal compound for a wide range of applications. Additionally, 8-FQC is relatively easy to synthesize, making it a cost-effective option. However, 8-FQC is not as stable as some other compounds, making it unsuitable for long-term storage.

Future Directions

There are a number of potential future directions for 8-FQC research. These include further investigation of its mechanism of action, as well as the development of novel quinoline-based drugs. Additionally, 8-FQC could be used in the development of new diagnostic tools, as well as in the development of new treatments for various diseases. Finally, further research could be conducted into the biochemical and physiological effects of 8-FQC, in order to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 8-FQC is a relatively simple process that involves the reaction of dimethyl 8-fluoroquinoline-5-carboxylate with anhydrous potassium carbonate in acetonitrile. The reaction proceeds at room temperature and yields a pure product in high yields.

Scientific Research Applications

8-FQC is widely used in scientific research due to its wide range of applications. It has been used in studies of the metabolism of quinoline derivatives, as well as in the investigation of the interactions between quinoline derivatives and their target proteins. 8-FQC has also been used in studies of the structure-activity relationships of quinoline derivatives, as well as in the development of novel quinoline-based drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 8-fluoroquinoline-5-carboxylate involves the reaction of 8-fluoroquinoline-5-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "8-fluoroquinoline-5-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the dehydrating agent to a solution of 8-fluoroquinoline-5-carboxylic acid in anhydrous dichloromethane.", "Stir the mixture at room temperature for 30 minutes.", "Slowly add methanol to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexane/ethyl acetate) to obtain the final product, methyl 8-fluoroquinoline-5-carboxylate." ] }

CAS RN

2751611-18-2

Molecular Formula

C11H8FNO2

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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